![molecular formula C11H10FN3 B1467395 (2-Fluoro-5-(pyrimidin-5-yl)phenyl)methanamine CAS No. 1247194-36-0](/img/structure/B1467395.png)
(2-Fluoro-5-(pyrimidin-5-yl)phenyl)methanamine
Overview
Description
“(2-Fluoro-5-(pyrimidin-5-yl)phenyl)methanamine” is a chemical compound that belongs to a class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been reported in various studies . For instance, a study reported the synthesis of 17 novel pyrimidine derivatives containing an amide moiety . The synthesis involved a series of reactions and the resulting compounds were evaluated for their antifungal activities .Molecular Structure Analysis
The molecular structure of “(2-Fluoro-5-(pyrimidin-5-yl)phenyl)methanamine” can be analyzed using techniques such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . Single crystals of the compound can be measured by X-ray diffraction and subjected to crystallographic and conformational analyses .Scientific Research Applications
Novel Antidepressant Drug Candidates : Sniecikowska et al. (2019) designed novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as "biased agonists" of serotonin 5-HT1A receptors. These compounds, including those structurally related to (2-Fluoro-5-(pyrimidin-5-yl)phenyl)methanamine, displayed high selectivity for 5-HT1A receptors and potent antidepressant-like activity in rat models, suggesting their potential as antidepressant drug candidates (Sniecikowska et al., 2019).
Catalytic Applications : Roffe et al. (2016) synthesized 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and their conversion into unsymmetrical NCN′ pincer palladacycles. These compounds showed good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Larvicidal Activity : A study by Gorle et al. (2016) on pyrimidine-linked morpholinophenyl derivatives, structurally related to (2-Fluoro-5-(pyrimidin-5-yl)phenyl)methanamine, demonstrated significant larvicidal activity against third instar larvae. These findings indicate potential applications in pest control (Gorle et al., 2016).
Bone Formation Enhancement : Pelletier et al. (2009) discovered a compound structurally akin to (2-Fluoro-5-(pyrimidin-5-yl)phenyl)methanamine that targeted the Wnt beta-catenin signaling pathway, showing a dose-dependent increase in bone formation rate in rat models. This suggests its potential application in treating bone disorders (Pelletier et al., 2009).
Chemical Sensors : Zhang et al. (2019) synthesized a tri-(2-picolyl)amine functionalized triarylborane derivative for detecting anions in aqueous solutions. This research demonstrates the potential use of pyrimidine derivatives as components in chemical sensors for environmental monitoring (Zhang et al., 2019).
Metabolic Pathways in Drug Development : A study by Lindgren et al. (2013) on the biotransformation of β-secretase inhibitors, structurally related to (2-Fluoro-5-(pyrimidin-5-yl)phenyl)methanamine, revealed unique metabolic pathways, including ring contraction of the pyrimidine ring. This research is significant for understanding the metabolism of aryl-pyrimidine–containing compounds in drug development (Lindgren et al., 2013).
Antifungal Agents : Wu et al. (2021) synthesized novel pyrimidine derivatives containing an amide moiety and tested their antifungal activities against various pathogens. Some compounds showed higher antifungal activity compared to standard drugs, indicating their potential as antifungal agents (Wu et al., 2021).
Future Directions
properties
IUPAC Name |
(2-fluoro-5-pyrimidin-5-ylphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3/c12-11-2-1-8(3-9(11)4-13)10-5-14-7-15-6-10/h1-3,5-7H,4,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIYYQCJZLNYSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=CN=C2)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-5-(pyrimidin-5-yl)phenyl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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